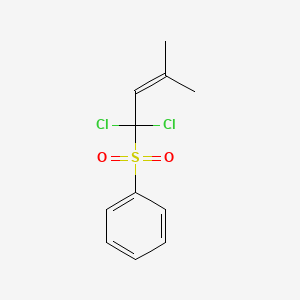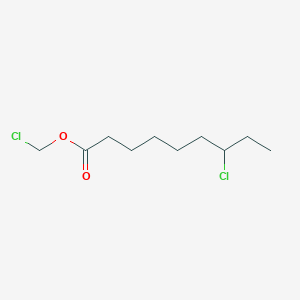
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a phenothiazine core and a propanone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one typically involves the condensation of phenothiazine derivatives with appropriate ketones. One common method includes the reaction of 10H-phenothiazine with 2,2-dimethylpropanal under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
科学研究应用
2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.
相似化合物的比较
Similar Compounds
Promethazine: Another phenothiazine derivative used primarily as an antihistamine and antiemetic.
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities to 2,2-Dimethyl-1-(10H-phenothiazin-10-YL)propan-1-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
CAS 编号 |
81225-65-2 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C17H17NOS/c1-17(2,3)16(19)18-12-8-4-6-10-14(12)20-15-11-7-5-9-13(15)18/h4-11H,1-3H3 |
InChI 键 |
KWIABAWBDXVIQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


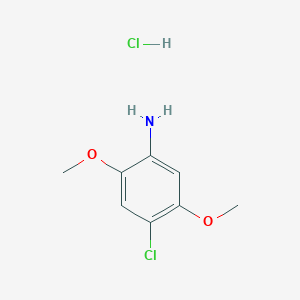
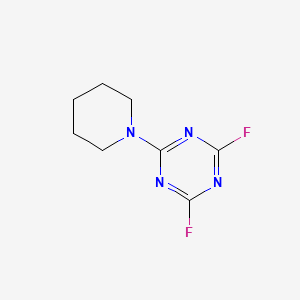
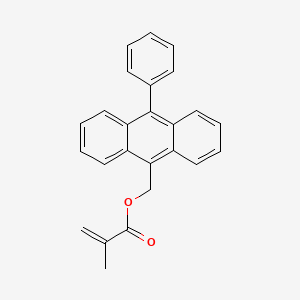
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
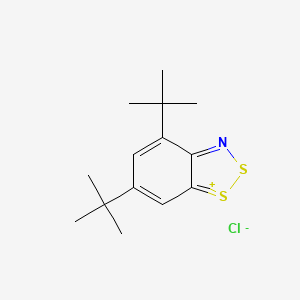
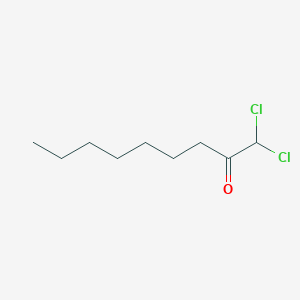
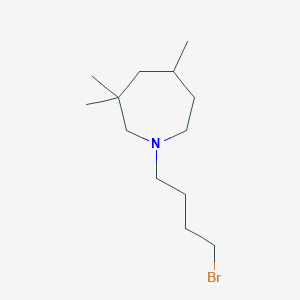
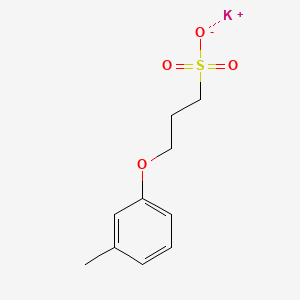
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
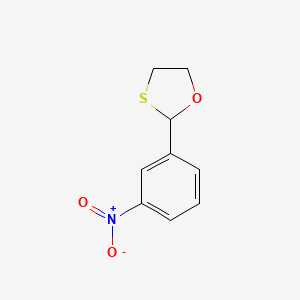
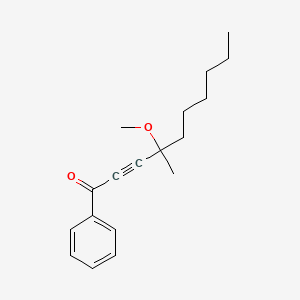
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
